methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 5-benzamido-2-[(2Z)-2-methoxyiminoethyl]-6-oxopyran-3-carboxylate . Breaking down the nomenclature:
- Methyl denotes the ester group (-OCH₃) at position 5.
- 5-Benzamido specifies a benzoyl-substituted amide group (-NH-C₆H₅CO) at position 5 of the pyran ring.
- 2-[(2Z)-2-Methoxyiminoethyl] describes an ethyl group with a methoxyimino substituent (Z-configuration) at position 2.
- 6-Oxo indicates a ketone group at position 6.
- Pyran-3-carboxylate refers to the six-membered oxygen-containing ring (pyran) with a carboxylate group at position 3.
The Z-configuration of the methoxyimino group is critical, as it influences the compound’s stereoelectronic properties and reactivity.
Molecular Formula and Weight Analysis
The molecular formula C₁₇H₁₆N₂O₆ corresponds to a molecular weight of 344.32 g/mol . Key structural features contributing to this formula include:
| Component | Contribution to Formula |
|---|---|
| Pyran ring | C₅H₄O₂ |
| Benzamido group | C₇H₅NO |
| Methoxyiminoethyl chain | C₃H₆NO₂ |
| Methyl ester | C₁H₃O₂ |
The molecular weight aligns with high-resolution mass spectrometry data, confirming the absence of isotopic impurities.
Three-Dimensional Conformational Analysis via Computational Modeling
Computational modeling using density functional theory (DFT) and molecular mechanics reveals key insights into the compound’s three-dimensional conformation:
- Pyran Ring Geometry : The pyran-2-one core adopts a slightly puckered conformation, with a dihedral angle of 12.7° between the carbonyl oxygen (C6=O) and the adjacent carboxylate group.
- Methoxyiminoethyl Chain : The Z-configured imino group creates a planar geometry, stabilized by intramolecular hydrogen bonding between the imino nitrogen and the pyran ring’s carbonyl oxygen (distance: 2.1 Å).
- Benzamido Group : The benzoyl moiety lies perpendicular to the pyran ring, minimizing steric hindrance with the methyl ester group.
A comparative analysis of the lowest-energy conformers shows that the Z-isomer is 4.2 kcal/mol more stable than the E-isomer due to reduced steric strain.
Comparative Structural Analysis with Related Pyran-2-One Derivatives
The structural uniqueness of methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate becomes evident when compared to analogous pyran-2-one derivatives:
The presence of the methoxyiminoethyl chain in the target compound enhances its solubility in polar aprotic solvents compared to simpler pyran-2-ones. Additionally, the benzamido group provides a rigid aromatic platform for π-π stacking interactions, a feature absent in non-aromatic derivatives like 2-oxo-2H-pyran-6-carboxylic acid.
Properties
IUPAC Name |
methyl 5-benzamido-2-[(2Z)-2-methoxyiminoethyl]-6-oxopyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-23-16(21)12-10-13(17(22)25-14(12)8-9-18-24-2)19-15(20)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,19,20)/b18-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRDWOIHSRGSFD-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)CC=NOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C/C=N\OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of pyran compounds exhibit significant antimicrobial properties. Methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Studies have reported that similar pyran derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, which is crucial given the rising issue of antibiotic resistance .
1.2 Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies suggest that this compound can modulate inflammatory pathways, which may lead to therapeutic applications in treating chronic inflammatory diseases .
1.3 Cancer Research
The compound's structure allows for interaction with various biological targets, including enzymes involved in cancer progression. Preliminary studies indicate that it may inhibit certain cancer cell lines, suggesting its potential as an antitumor agent. Further research is necessary to elucidate its mechanism and efficacy in vivo .
Agricultural Applications
2.1 Pesticidal Properties
The structural features of this compound also lend themselves to applications in agrochemicals. Research has indicated that compounds with similar structures can act as effective pesticides or herbicides by disrupting metabolic pathways in pests and weeds .
2.2 Plant Growth Regulation
Additionally, there is emerging evidence that such compounds can function as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This could have significant implications for agricultural productivity and sustainability .
Material Science
3.1 Polymer Chemistry
In material science, this compound can serve as a monomer or additive in polymer synthesis. Its unique chemical properties allow for the development of novel materials with specific mechanical and thermal properties .
3.2 Coatings and Composites
The compound's ability to form stable chemical bonds makes it suitable for use in coatings and composite materials, enhancing durability and resistance to environmental degradation .
Case Studies
Mechanism of Action
The mechanism of action of methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 6 significantly influences molecular properties:
*Calculated based on structural formula.
Its oxime moiety (C=N-OCH₃) may engage in intermolecular hydrogen bonds, affecting crystal packing .
Crystallographic and Supramolecular Features
- Crystal Packing: The benzoylamino group in methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate forms π-π interactions with adjacent aromatic systems, stabilizing the lattice . The target compound’s methoxyimino group may introduce additional H-bonding (e.g., N–H···O), as seen in thiazolo[3,2-a]pyrimidine derivatives ().
- Dihedral Angles : In analogs like ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate, fused rings exhibit dihedral angles up to 80.94°, affecting molecular planarity and packing .
Key Research Findings
Activity vs. Substituent: Methoxyimino and cyano groups at position 6 correlate with enhanced anti-inflammatory and platelet antiaggregating activities compared to alkyl substituents .
Synthetic Complexity: Introducing methoxyimino groups requires specialized reagents (e.g., methoxyamine), increasing synthetic steps compared to methyl or ethyl analogs .
Supramolecular Behavior: π-π interactions dominate in benzoylamino-containing derivatives, while polar substituents like methoxyimino may enhance solubility but reduce crystallinity .
Biological Activity
Methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate, a compound with the CAS number 341966-26-5, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H16N2O6
- Molar Mass : 344.32 g/mol
- Chemical Structure : The compound features a pyran ring substituted with a benzoylamino group and a methoxyimino ethyl chain, contributing to its unique biological profile.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-cancer agent and as a modulator of enzymatic activities.
Antitumor Activity
Research indicates that this compound exhibits significant anti-tumor properties. A study demonstrated that the compound inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study: Antitumor Efficacy
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in:
- IC50 Values : Approximately 15 µM after 48 hours of exposure.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry, revealing increased Annexin V positive cells.
Enzyme Modulation
The compound has also been shown to act as an inhibitor of specific enzymes involved in cancer metabolism. In particular, it affects the activity of:
- CYP Enzymes : Acts as a substrate for cytochrome P450 enzymes, influencing drug metabolism.
- Platelet Aggregation : Demonstrated inhibition of platelet aggregation, suggesting potential cardiovascular benefits.
The mechanisms underlying the biological activities of this compound involve:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at the G1/S checkpoint.
- Enzyme Inhibition : Competitive inhibition of metabolic enzymes, affecting drug bioavailability and efficacy.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molar Mass | Biological Activity |
|---|---|---|---|
| This compound | 341966-26-5 | 344.32 g/mol | Antitumor, Enzyme Inhibition |
| Methyl 3-benzamido-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate | 303986-17-6 | 489.3 g/mol | Anticancer, Antimicrobial |
Q & A
Basic Research Question
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
- HPLC-MS monitoring : Detect hydrolysis products (e.g., free carboxylic acid from ester cleavage) .
- Solid-state stability : Crystal packing analysis (via X-ray) can reveal susceptibility to deliquescence or polymorphic transitions .
How can researchers address low yields in the final cyclization step of the synthesis?
Advanced Research Question
Low yields may stem from incomplete ring closure or side reactions:
- Catalyst screening : Lewis acids (e.g., ZnCl) or protic acids (p-TsOH) can accelerate cyclization.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene removes water via azeotrope .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in similar pyran systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
